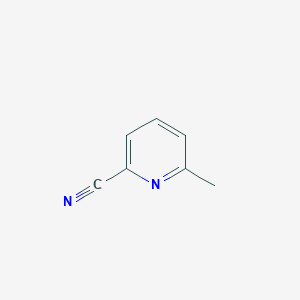
3,5-二碘甲状腺乙酸
描述
3,5-二碘代乙酰甲状腺素是一种甲状腺激素类似物。它是甲状腺素的衍生物,以其降低血液胆固醇浓度的能力而闻名。 该化合物主要用于科学研究,特别是在甲状腺激素功能及其对代谢的影响的研究中 .
科学研究应用
3,5-二碘代乙酰甲状腺素具有多种科学研究应用:
化学: 用作合成其他碘化化合物的试剂。
生物学: 研究其对甲状腺激素受体和代谢途径的影响。
医学: 研究其在治疗甲状腺功能减退症和高胆固醇血症方面的潜在治疗作用。
工业: 用于开发甲状腺功能诊断检测.
作用机制
3,5-二碘代乙酰甲状腺素的作用机制涉及其与甲状腺激素受体的相互作用。它模拟天然甲状腺激素的作用,与受体结合并调节基因表达。 这会导致代谢途径的变化,包括胆固醇代谢和能量消耗的调节 .
类似化合物:
3,3’,5-三碘代乙酰甲状腺素: 另一种具有类似生物活性的甲状腺素碘化衍生物。
3,5-二碘代甲状腺素: 一种碘化程度较低的化合物,具有独特的代谢效应。
独特性: 3,5-二碘代乙酰甲状腺素的独特之处在于其特定的碘化模式,这使其能够与甲状腺激素受体相互作用的方式不同于其他类似化合物。 这种独特的相互作用导致独特的生物效应,使其成为甲状腺激素研究中的宝贵工具 .
生化分析
Biochemical Properties
3,5-Diiodothyroacetic acid has been found to interact with various enzymes, proteins, and other biomolecules. It inhibits copper-induced lipid peroxidation of low-density lipoprotein (LDL) isolated from human plasma . This interaction suggests that 3,5-diiodothyroacetic acid may play a role in lipid metabolism and could potentially influence the development of cardiovascular diseases .
Cellular Effects
In terms of cellular effects, 3,5-diiodothyroacetic acid has been shown to prevent high-fat diet-induced increases in liver lipid and cholesterol levels in rats . This suggests that 3,5-diiodothyroacetic acid could influence cell function by modulating lipid metabolism and potentially protecting against diet-induced metabolic disorders .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that 3,5-diiodothyroacetic acid can increase urinary and fecal excretion of sterols , suggesting that it may have long-term effects on lipid metabolism.
Dosage Effects in Animal Models
The effects of 3,5-diiodothyroacetic acid at different dosages in animal models have not been extensively studied. One study found that a diet containing 5 mg/100 g of 3,5-diiodothyroacetic acid increased urinary and fecal excretion of sterols and prevented high-fat diet-induced increases in liver lipid and cholesterol levels in rats .
Metabolic Pathways
3,5-Diiodothyroacetic acid is involved in the metabolism of thyroid hormones . It is an acetic acid derivative of thyroxine , suggesting that it may be involved in the same metabolic pathways as thyroid hormones
准备方法
合成路线及反应条件: 3,5-二碘代乙酰甲状腺素的合成通常涉及乙酰甲状腺素的碘化。该过程包括以下步骤:
碘化: 将碘原子引入乙酰甲状腺素分子。
氧化: 将碘化的中间体氧化以形成最终产物。
工业生产方法: 3,5-二碘代乙酰甲状腺素的工业生产涉及在受控条件下进行大规模碘化和氧化过程,以确保高纯度和产量。 具体的条件,如温度、压力和催化剂的使用,都经过优化以实现高效生产 .
化学反应分析
反应类型: 3,5-二碘代乙酰甲状腺素会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的碘化衍生物。
还原: 它可以被还原以除去碘原子,形成碘化程度较低的化合物。
取代: 分子中的碘原子可以被其他官能团取代。
常见试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,亲核试剂。
主要产物: 这些反应产生的主要产物包括乙酰甲状腺素的各种碘化和脱碘化衍生物 .
相似化合物的比较
3,3’,5-Triiodothyroacetic acid: Another iodinated derivative of thyroxine with similar biological activity.
3,5-Diiodothyronine: A less iodinated compound with distinct metabolic effects.
Uniqueness: 3,5-Diiodothyroacetic acid is unique due to its specific iodination pattern, which allows it to interact differently with thyroid hormone receptors compared to other similar compounds. This unique interaction results in distinct biological effects, making it a valuable tool in thyroid hormone research .
属性
IUPAC Name |
2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBNMLZBHFYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151121 | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-40-4 | |
| Record name | 3,5-Diiodothyroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1155-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-diiodothyroacetic acid compare to other thyroxine analogs in terms of metabolic effects and toxicity?
A2: Studies in thyroidectomized rats revealed that 3,5-T2, along with D-thyroxine, 3,3′,5′-triiodo-DL-thyronine, and 3,3′,5′-triiodothyropropionic acid, can prolong the biological half-life of radiothyroxine. [] This effect is linked to their potential to compete with thyroxine for degradation pathways. [] Additionally, 3,5-T2 was found to be less toxic than triiodothyroacetic acid (TRIAC) and triiodothyropropionic acid (TRIPROP) when administered orally to rats on a high-fat, high-cholesterol diet. [] Interestingly, while TRIAC and TRIPROP are considered less calorigenically active than thyroxine when injected subcutaneously in rats fed a standard diet, they exhibited higher calorigenic activity and toxicity when delivered orally alongside a high-fat, high-cholesterol diet. []
Q2: Can 3,5-diiodothyroacetic acid be detected in human serum, and how do its levels change in different thyroid states?
A3: Yes, 3,5-T2 can be measured in human serum using a specific radioimmunoassay (RIA). [] This RIA utilizes inner ring-labeled [125I]3,5-T2 and demonstrates minimal cross-reactivity with other iodothyronines within their physiological ranges. [] Studies show that serum 3,5-T2 levels are significantly elevated in hyperthyroid patients and significantly decreased in hypothyroid patients compared to healthy controls. [] These findings suggest a potential correlation between 3,5-T2 levels and thyroid function.
Q3: How is 3,5-diiodothyroacetic acid synthesized and what analytical techniques can be used to characterize it?
A4: While a detailed synthetic procedure is not elaborated upon in the provided abstracts, one paper mentions a "new synthesis" of 3,5-diiodothyroacetic acid. [] Furthermore, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been successfully employed to detect 3,5-T2 and other related iodothyronines, including potential degradation products, in pharmaceutical tablets. [] This method offers high sensitivity and specificity for iodine detection, allowing for the identification and quantification of these compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)


![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)


![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)
